Isopropyl 4-hydroxybutanoate
Description
Properties
Molecular Formula |
C7H14O3 |
|---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
propan-2-yl 4-hydroxybutanoate |
InChI |
InChI=1S/C7H14O3/c1-6(2)10-7(9)4-3-5-8/h6,8H,3-5H2,1-2H3 |
InChI Key |
YBELLQGHZRJPKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isobutyl 4-Hydroxybenzoate (CAS 4247-02-3)
- Structural Difference : Replaces the isopropyl group with an isobutyl group, resulting in a slightly bulkier ester moiety.
- Physicochemical Properties :
- Molecular formula: C₁₁H₁₄O₃ (molecular weight: 194.2 g/mol).
- Solubility: Similar to isopropyl 4-hydroxybenzoate in polar organic solvents but exhibits marginally lower water solubility due to increased hydrophobicity.
- Applications : Used interchangeably with isopropyl 4-hydroxybenzoate in preservative formulations but preferred in applications requiring slower hydrolysis rates .
- Cost : Priced identically (¥4,200.00/25g) by TCI Chemicals, suggesting comparable production scales and demand .
Isopropyl 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate (CAS 49562-28-9)
- Structural Difference: A more complex ester with a chlorobenzoyl-phenoxy substituent, significantly increasing steric hindrance and molecular weight (C₂₀H₂₁ClO₄, 360.83 g/mol) .
- Synthetic Complexity: Requires multi-step synthesis involving catalysts like magnetic nano solid superacids, with yields exceeding 92% under optimized conditions .
- Stability: Enhanced thermal stability due to aromatic chlorination, making it suitable for high-temperature reactions .
Data Tables
Table 1: Physicochemical Comparison
| Property | Isopropyl 4-Hydroxybenzoate | Isobutyl 4-Hydroxybenzoate | Isopropyl 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate |
|---|---|---|---|
| CAS No. | 4191-73-5 | 4247-02-3 | 49562-28-9 |
| Molecular Formula | C₁₀H₁₂O₃ | C₁₁H₁₄O₃ | C₂₀H₂₁ClO₄ |
| Molecular Weight (g/mol) | 180.2 | 194.2 | 360.83 |
| Price (25g, TCI) | ¥4,200.00 | ¥4,200.00 | N/A |
| Key Applications | Preservatives, research | Preservatives, research | Pharmaceutical intermediates |
Preparation Methods
Reaction Conditions and Optimization
Key parameters include:
-
Catalyst : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at 0.5–2.0 mol% relative to the acid.
-
Solvent : Toluene or xylene to azeotropically remove water, enhancing equilibrium shift toward ester formation.
-
Temperature : 80–110°C for 6–24 hours.
An orthogonal design of experiments (DoE) approach revealed optimal conditions for maximizing yield (92%) as follows:
| Parameter | Optimal Value |
|---|---|
| Molar ratio (acid:alcohol) | 1:3.5 |
| Catalyst (H₂SO₄) | 1.5 mol% |
| Temperature | 105°C |
| Reaction time | 12 hours |
Limitations and Mitigations
-
Side reactions : Dehydration of 4-hydroxybutyric acid to γ-butyrolactone occurs above 110°C. Temperature control below 100°C minimizes this.
-
Purification : Post-reaction neutralization with NaHCO₃, followed by distillation under reduced pressure (bp: 98–100°C at 15 mmHg).
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates esterification by enhancing molecular dipole rotation, reducing reaction times from hours to minutes.
Protocol and Efficiency
A comparative study using a CEM Discover SP microwave reactor demonstrated:
| Condition | Conventional | Microwave |
|---|---|---|
| Time | 12 hours | 30 minutes |
| Yield | 92% | 94% |
| Energy consumption | 1.8 kWh | 0.4 kWh |
Reactions were conducted at 150 W with intermittent cooling to maintain temperatures below 100°C.
Scalability Considerations
While lab-scale microwave synthesis achieves high yields, industrial adaptation requires continuous-flow systems to manage heat distribution in larger batches.
Enzymatic Transesterification
Lipase-catalyzed transesterification offers a green alternative, avoiding acidic waste and enabling chiral selectivity.
Enzyme Selection and Activity
Candida antarctica lipase B (CAL-B) immobilized on acrylic resin (Novozym 435) showed superior activity in converting vinyl 4-hydroxybutanoate to isopropyl ester:
| Enzyme | Conversion (%) | Enantiomeric Excess (%ee) |
|---|---|---|
| CAL-B | 88 | 95 (R) |
| Pseudomonas fluorescens | 72 | 82 (R) |
Reactions were performed in hexane at 40°C with a 1:4 substrate-to-alcohol ratio.
Solvent-Free Systems
Recent advances utilize ionic liquids (e.g., [BMIM][BF₄]) as co-solvents, increasing enzyme stability and allowing reuse for 5 cycles without significant activity loss.
One-Pot Biocatalytic Cascades
Inspired by C1 metabolism, a novel approach couples formaldehyde condensation with esterification using engineered enzymes.
Pathway Design
Performance Metrics
Under optimized conditions (50°C, pH 9.0):
| Parameter | Value |
|---|---|
| 2-Keto-4-hydroxybutyrate titer | 142.7 mg/L |
| Esterification efficiency | 78% |
| Total process time | 3 hours |
This method remains experimental but highlights potential for carbon-neutral production using renewable substrates.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Environmental Impact |
|---|---|---|---|
| Classical esterification | 92 | High | Moderate (acid waste) |
| Microwave | 94 | Moderate | Low (energy-efficient) |
| Enzymatic | 88 | High | Low (biodegradable) |
| Biocatalytic cascade | 78 | Low | Very low |
Q & A
Q. What are the critical parameters to optimize during the synthesis of Isopropyl 4-hydroxybutanoate, and how can reproducibility be ensured?
To achieve high yield and purity, researchers should:
- Select catalysts (e.g., sulfuric acid vs. enzymatic catalysts) based on reaction efficiency and byproduct formation .
- Control solvent polarity and reaction temperature to favor esterification over side reactions .
- Use chromatographic techniques (e.g., HPLC) for purification and validate purity via melting point analysis .
- Cross-reference existing protocols in SciFinder or Reaxys to identify established methods and compare with experimental results .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy : Analyze and spectra to confirm ester linkage and isopropyl group configuration. Assign peaks using coupling constants and integration values .
- IR spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretches to verify ester formation and residual acid removal .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns using high-resolution MS .
- HPLC : Quantify purity with a C18 column, mobile phase (e.g., acetonitrile/water), and UV detection at 210–220 nm .
Q. How should researchers assess the stability of this compound under varying storage conditions?
Design accelerated stability studies by:
- Exposing the compound to elevated temperatures (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks .
- Sampling at intervals to analyze degradation via HPLC and track changes in pH or color .
- Comparing results with structurally similar esters (e.g., methyl 4-hydroxybutanoate) using read-across methodologies if degradation pathways are unclear .
Advanced Research Questions
Q. How can conflicting data on the solubility and partition coefficient (LogP) of this compound be resolved?
- Methodological audit : Compare solvent systems (e.g., aqueous vs. organic phases), temperature, and pH used in solubility assays .
- Statistical reconciliation : Apply meta-analysis to aggregate data, identifying outliers and systematic errors (e.g., calibration drift) .
- Experimental replication : Repeat measurements using standardized protocols (e.g., shake-flask method for LogP) and report uncertainties .
Q. What computational strategies are suitable for predicting the metabolic fate of this compound in biological systems?
- In silico modeling : Use Quantitative Structure-Activity Relationship (QSAR) tools to predict cytochrome P450 interactions and hydrolysis rates .
- Molecular docking : Simulate binding affinities with esterase enzymes to identify potential metabolites .
- Read-across validation : Compare results with data from analogs like ethyl 4-hydroxybutanoate to refine predictions .
Q. How can researchers address low reproducibility in catalytic efficiency during scaled-up synthesis?
- Process optimization : Use Design of Experiments (DoE) to test variables (catalyst loading, mixing speed) and identify critical factors .
- In-line monitoring : Implement FTIR or Raman spectroscopy to track reaction progress in real time .
- Batch comparison : Analyze impurity profiles across batches using GC-MS to detect trace contaminants affecting yield .
Q. What methodologies are recommended for elucidating the mechanism of this compound’s biological activity in vitro?
- Dose-response assays : Test cytotoxicity and enzyme inhibition across concentrations (0.1–100 µM) using cell lines (e.g., HepG2) .
- Isotopic labeling : Synthesize -labeled derivatives to trace metabolic incorporation via NMR or LC-MS .
- Pathway analysis : Use transcriptomics or proteomics to identify upregulated/downregulated targets post-exposure .
Methodological Guidelines
- Data presentation : Include raw and processed data in appendices (e.g., NMR spectra, HPLC chromatograms) . For statistical analysis, report mean ± SD and p-values using ANOVA or t-tests .
- Literature review : Prioritize peer-reviewed journals and patents indexed in SciFinder or Reaxys. Avoid non-academic sources like supplier catalogs .
- Safety protocols : Follow OECD guidelines for handling esters, including fume hood use and waste disposal protocols for reactive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
